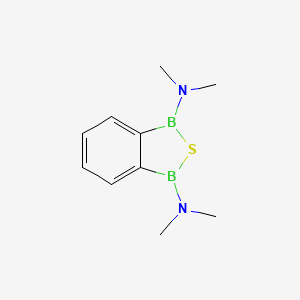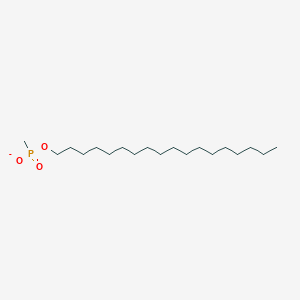
Octadecyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl methylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain (octadecyl group) and a methylphosphonate group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted alkyl derivatives. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Octadecyl methylphosphonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of octadecyl methylphosphonate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The methylphosphonate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to octadecyl methylphosphonate include:
- Octadecyl phosphonic acid
- Dimethyl methylphosphonate
- Octadecyl phosphine oxide
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and a methylphosphonate group. This combination imparts distinct physicochemical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Propiedades
Número CAS |
820260-92-2 |
|---|---|
Fórmula molecular |
C19H40O3P- |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
methyl(octadecoxy)phosphinate |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3,(H,20,21)/p-1 |
Clave InChI |
YQORJKABZAUTRR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


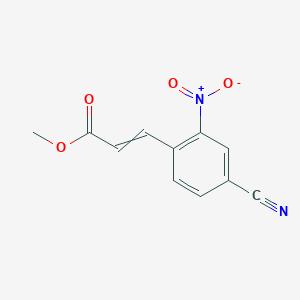
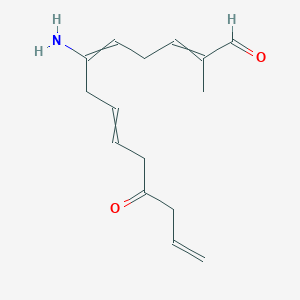

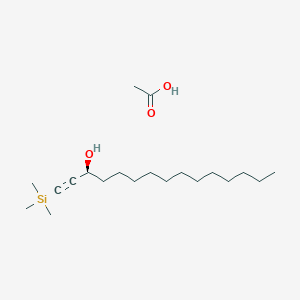
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
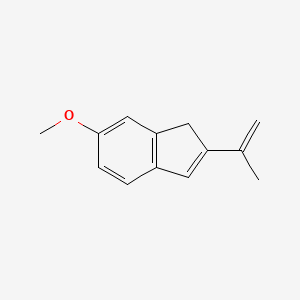
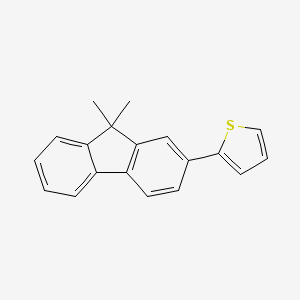
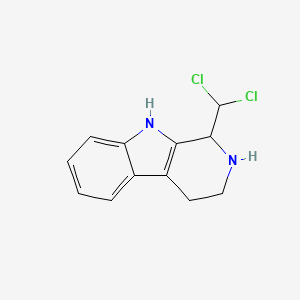
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
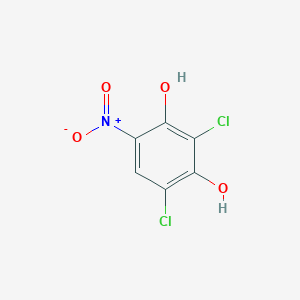
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
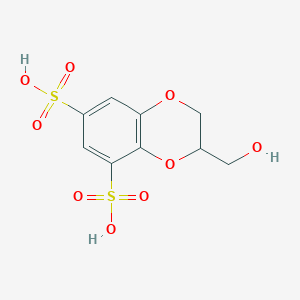
phosphane](/img/structure/B15161065.png)
